molecular formula C10H8N2O B8689655 1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR

1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR

Cat. No.: B8689655
M. Wt: 172.18 g/mol
InChI Key: JUACCXDFLZYUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions

1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-[1,8]Naphthyridin-4-ylethanone, AldrichCPR can be compared with other similar compounds, such as:

    1,8-Naphthyridine: Shares the core structure but lacks the ethanone group.

    Quinoline: Similar heterocyclic structure but with different nitrogen atom positions.

    Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-(1,8-naphthyridin-4-yl)ethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)8-4-6-12-10-9(8)3-2-5-11-10/h2-6H,1H3

InChI Key

JUACCXDFLZYUKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC=NC2=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[1,8]Naphthyridin-4-yl-ethanol (1.44 g, 8.26 mmol) was dissolved in EtOAc (250 mL), treated with IBX (7.8 g, 24.8 mmol) and heated to 80° C. for 6 h. The solution was cooled to RT and the solids removed by filtration. The product was purified (SGC using MeCN eluant) yielding the title compound (1.22 g). MS (ESI+) for m/z 173 (M+H)+. 1H NMR (CDCl3) δ 9.13 (d, 1H), 9.03 (dd, 1H), 8.85 (dd, 1H), 7.70 (d, 1H), 7.46 (dd, 1H), 2.64 (s, 3H).
Name
1-[1,8]Naphthyridin-4-yl-ethanol
Quantity
1.44 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.